2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound named “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)” was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound “7-(2-(4-fluorophenyl)-2-oxoethoxy)-4-methyl-2H-chromen-2-one” is reported to be 312.3 .Scientific Research Applications
Pharmaceutical Synthesis
Isoindole-1,3-dione derivatives, commonly known as phthalimides, are an important class of biological and pharmaceutical compounds . They have been used in the synthesis of various drugs due to their diverse chemical reactivity and promising applications .
Herbicides
These compounds have potential use in the field of agriculture as herbicides . The specific methods of application and results would depend on the specific derivative and its properties.
Colorants and Dyes
Isoindole-1,3-dione derivatives are used in the production of colorants and dyes . Their synthesis often involves the condensation of a phthalic anhydride with primary amines .
Polymer Additives
These compounds can be used as additives in polymers . They can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors.
Organic Synthesis
Isoindole-1,3-dione derivatives are used in organic synthesis . They can act as building blocks in the synthesis of more complex organic compounds.
Photochromic Materials
These compounds have applications in the creation of photochromic materials . These are materials that change color in response to light exposure.
Precursor to Anthranilic Acid
Phthalimide is used as a precursor to anthranilic acid, which is a precursor to azo dyes and saccharin . Azo dyes are used in a variety of industries, including textiles, plastics, and food. Saccharin is a widely used artificial sweetener.
Peptide Synthesis
Alkyl phthalimides are useful precursors to amines in chemical synthesis, especially in peptide synthesis where they are used to block both hydrogens and avoid racemization of the substrates . This is crucial in the production of peptides, which are used in a variety of applications, including therapeutics and research.
N-Alkylation of N-Acidic Heterocyclic Compounds
Phthalimides can be used in the N-alkylation of N-acidic heterocyclic compounds . This process is important in the synthesis of a variety of organic compounds.
Production of Imide Derivatives
Phthalimides can be used in the synthesis of a wide range of imide derivatives . These derivatives have a variety of applications, including in the production of pharmaceuticals and other organic compounds.
Transamidation of Amides
Phthalimides can be used in the transamidation of amides . This process is important in the synthesis of a variety of organic compounds.
Production of Photochromic Materials
As mentioned earlier, these compounds have applications in the creation of photochromic materials . These are materials that change color in response to light exposure.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRSUULHMUPCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384650 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671949 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
82585-50-0 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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